![molecular formula C19H16N4O2S2 B2523590 Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone CAS No. 1251691-84-5](/img/structure/B2523590.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

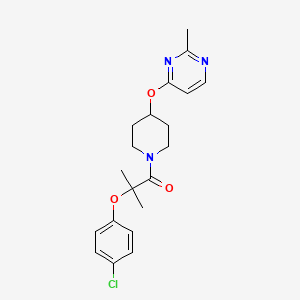

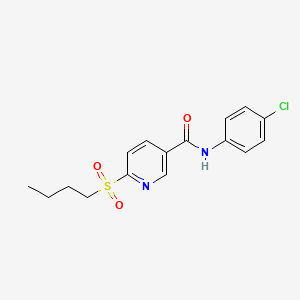

The compound contains a benzo[c][1,2,5]thiadiazol-5-yl group and a 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. The benzo[c][1,2,5]thiadiazol-5-yl group is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom. The 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group contains a piperidine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group separately, followed by a coupling reaction to join the two groups together. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. These groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. These groups could potentially participate in a variety of chemical reactions, depending on the specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. These groups could potentially confer specific properties such as solubility, stability, and reactivity .Applications De Recherche Scientifique

- Application : The compound’s strong electron-accepting properties make it suitable for use in organic photovoltaics (solar cells) and organic light-emitting diodes (OLEDs) .

- Application : Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone could serve as a fluorescent probe for detecting specific molecules or cellular structures .

- Application : While precious metal-based photocatalysts are common, organophotocatalysts like BTZ derivatives offer alternatives. Investigating their photocatalytic properties could lead to greener and more efficient reactions .

- Application : Designing positively charged, amphiphilic compounds based on the BTZ scaffold (such as Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone) could enhance near-infrared (NIR) light-induced phototoxicity in cancer cells .

Photovoltaics and Organic Electronics

Fluorescent Sensors

Drug Discovery and Design

Photocatalysis

Cancer Photodynamic Therapy (PDT)

Continuous Flow Reactions

Mécanisme D'action

Target of Action

Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .

Mode of Action

For instance, they can cause fluorescence quenching due to the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions .

Biochemical Pathways

Benzothiadiazole derivatives have been known to affect various biochemical pathways, including the miyaura borylation and suzuki coupling reactions .

Result of Action

Similar compounds have shown high sensitivity and selectivity for primary aromatic amine (paa) detection by fluorescence quenching .

Action Environment

It is known that the stability, porosity, and fluorescence performance of similar compounds can be influenced by their environment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S2/c24-18(12-5-6-14-16(11-12)22-27-21-14)23-9-7-13(8-10-23)25-19-20-15-3-1-2-4-17(15)26-19/h1-6,11,13H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGNOFYSPBKBGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid](/img/structure/B2523511.png)

![(3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2523515.png)

![3-benzyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2523516.png)

![2-Methyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid](/img/structure/B2523517.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea](/img/structure/B2523520.png)

![2-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-nitrobenzenesulfonamide](/img/structure/B2523525.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2523528.png)

![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2523529.png)

![4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B2523530.png)